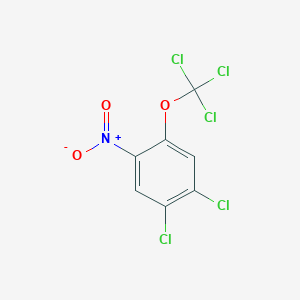
4-Methyl-6-nitroindoline
Descripción general
Descripción
4-Methyl-6-nitroindoline is a chemical compound that is used in scientific research . It has a molecular weight of 178.19 .
Synthesis Analysis
The synthesis of 4-nitroindole, a compound closely related to this compound, involves a condensation reaction on 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal in a solvent N,N-dimethylformamide (DMF) to generate 2,6-dinitrodimethylaminostyrene . This is followed by a reduction condensation in an acetic acid/toluene mixed solution .Molecular Structure Analysis
The InChI code for this compound is1S/C9H10N2O2/c1-6-4-7 (11 (12)13)5-9-8 (6)2-3-10-9/h4-5,10H,2-3H2,1H3 . Chemical Reactions Analysis
The synthesis of 4-nitroindole involves a condensation reaction followed by a reduction condensation . N-alkyl-6-nitroindoles are obtained in good yield (64–91%) by reaction at room temperature in non-degassed DMF of 6-nitroindoline, an alkyl halide, and NaH as base .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 4-Methyl-6-nitroindoline has been involved in the synthesis of various chemical compounds. For instance, indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was dehydrogenated to methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).
Biological Applications
- Compounds derived from this compound have demonstrated significant antimicrobial, anti-inflammatory, and antinociceptive activities. Certain derivatives showed high antibacterial and antifungal activities, while others exhibited notable anti-inflammatory and antinociceptive properties (Bassyouni et al., 2012).
Photolysis and Photorelease Mechanisms
- The photocleavage of 1-acyl-7-nitroindolines, which can include this compound derivatives, produces carboxylic acids and 7-nitrosoindoles. These compounds are crucial for photolabile precursors, particularly in neuroactive amino acids. Modifications at the 4-position, such as methoxy substitution, have shown to improve photolysis efficiency (Papageorgiou & Corrie, 2000).
Probing Structural Changes in Liquid Water
- 1-Methyl-5-nitroindoline, a related compound, has been used to probe structural changes in liquid water. Its relationship with temperature showed changes in the structure of liquid water, making it a suitable probe for such studies (Catalán & del Valle, 2018).
Material Engineering and Microstructure Fabrication
- N-acyl-7-nitroindolines, which can be linked to this compound, are used in material engineering applications. They have been incorporated into polypeptides for photolysis using a two-photon excitation mechanism, which can be instrumental in three-dimensional microstructure fabrication (Hatch et al., 2016).
DNA Damage and Repair Studies
- Chemical derivatives of nitroindoline, similar to this compound, have been used in the study of DNA damage and repair. For instance, the nucleoid sedimentation assay was used to study DNA repair in vivo after treatment with carcinogens like 4-nitroquinoline-1-oxide, indicating its potential in genetic and cellular studies (Romagna et al., 1985).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound belongs to the class of organic compounds known as indazoles . Indazoles are structurally characterized by a pyrazole fused to a benzene ring
Pharmacokinetics
Some pharmacokinetic properties of a similar compound, 6-nitroindoline, have been reported . It has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound’s lipophilicity (Log Po/w) ranges from 0.99 to 1.92 . These properties may impact the bioavailability of the compound.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These factors could potentially influence the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
4-Methyl-6-nitroindoline plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of various substances . The compound also interacts with proteins and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic flux. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can cause significant changes in cell function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in liver function and enzyme activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments . This distribution can influence the compound’s activity and effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . This subcellular localization is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Propiedades
IUPAC Name |
4-methyl-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXHUNYBBEOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276618 | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-27-3 | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



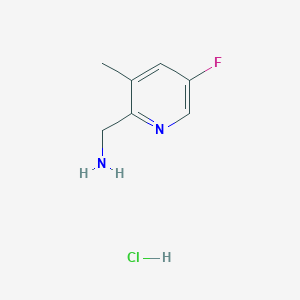
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
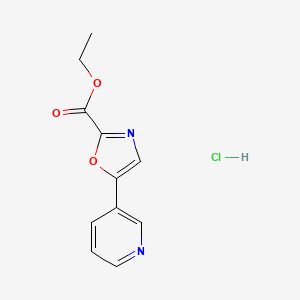

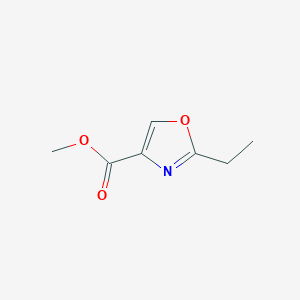

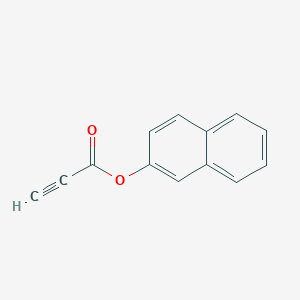
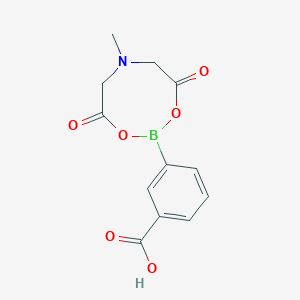
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)
